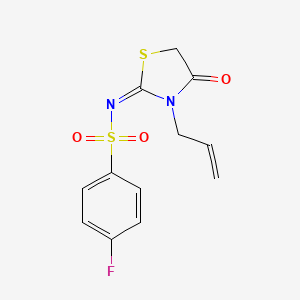
(E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide
Descripción
(E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide is a synthetic organic compound that features a thiazolidine ring, a fluorobenzene moiety, and a sulfonamide group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Propiedades
IUPAC Name |
(NE)-4-fluoro-N-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3S2/c1-2-7-15-11(16)8-19-12(15)14-20(17,18)10-5-3-9(13)4-6-10/h2-6H,1,7-8H2/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPSVJBDTQDPGG-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CSC1=NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)CS/C1=N/S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound in the presence of a sulfur source.
Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using an allyl halide.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine with a sulfonyl chloride.
Fluorobenzene Moiety: The fluorobenzene group can be introduced through a substitution reaction involving a fluorobenzene derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group in the thiazolidine ring, potentially converting it to an alcohol.
Substitution: The fluorobenzene moiety may undergo nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) could be used.
Substitution: Nucleophiles like amines or thiols in the presence of a base could facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group might yield an epoxide, while reduction of the carbonyl group could produce an alcohol.
Aplicaciones Científicas De Investigación
(E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential as a therapeutic agent due to its structural features.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide would depend on its specific biological target. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates. The thiazolidine ring and fluorobenzene moiety may also interact with specific molecular targets, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-fluorophenyl)-4-oxothiazolidine-2-sulfonamide: Similar structure but lacks the allyl group.
N-(3-allyl-4-oxothiazolidin-2-ylidene)-benzenesulfonamide: Similar structure but lacks the fluorine atom on the benzene ring.
Uniqueness
(E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


